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molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No. B1301863
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739342

Procedure details

A preferred embodiment for preparing the nicotinic acids is illustrated in Scheme II. The 2,6-dihydroxy-3-cyano-5-fluoropyridine (1) is prepared according to the method described in European Patent Application 333 020 (EP 020), incorporated herein by reference. This document describes the preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine starting with ethyl formate, ethyl fluoro acetate, and cyanoacetamide. The ethyl formate and ethyl fluoro acetate, are initially reacted in the presence of sodium methoxide, followed by addition of cyanoacetamide to provide the dihydroxy cyanopyridine (1). The 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-3-cyano-5-fluoropyridine (2) with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The 2,6-dichloro-5-fluoro-3-cyanopyridine is hydrolyzed to 2,6-dichloro-5-fluoronicotinamide (3) by heating the cyano compound in the presence of concentrated sulfuric acid. The 2,6-dichloro-5-fluoronicotinic acid (4) was prepared by reaction of the amide (3) with sodium nitrite under aqueous acidic conditions. ##STR8##
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[Compound]
Name
cyano
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0 (± 1) mol
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reactant
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reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1]C1C(C#N)=CC(F)=C(O)N=1.ClC1C(C#N)=CC(F)=C(Cl)N=1.P(Cl)(Cl)(Cl)=O.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:34][C:35]1[N:43]=[C:42]([Cl:44])[C:41]([F:45])=[CH:40][C:36]=1[C:37](N)=[O:38].S(=O)(=O)(O)O.N([O-])=O.[Na+]>>[Cl:34][C:35]1[N:43]=[C:42]([Cl:44])[C:41]([F:45])=[CH:40][C:36]=1[C:37]([OH:1])=[O:38] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC(=C(C=C1C#N)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)F)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)F)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
Step Eight
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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